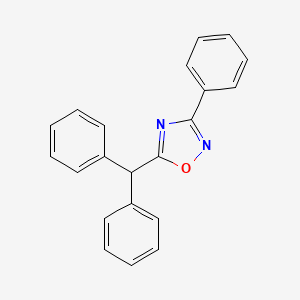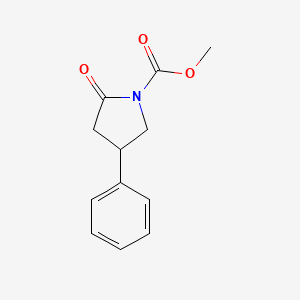![molecular formula C16H11IO4 B5125045 3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)
3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as ILF or 5-iodo-2-furfurylidene-4-methoxyphenyl-3(2H)-furanone.
Mecanismo De Acción
The mechanism of action of ILF is not fully understood. However, it has been proposed that ILF inhibits the activity of certain enzymes and proteins involved in cell growth and proliferation. ILF has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ILF has been found to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. ILF has also been found to inhibit the activity of certain enzymes involved in inflammation. In addition, ILF has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ILF is its broad spectrum of activity against cancer cells and bacteria. It has also been found to have low toxicity in animal models. However, one limitation of ILF is its low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on ILF. One area of interest is the development of more efficient synthesis methods for ILF. Another area of research is the identification of the specific targets of ILF in cancer cells and bacteria. In addition, ILF may have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of ILF involves the reaction of 5-iodo-2-furfural and 4-methoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization. The yield of ILF is typically around 50-60%.
Aplicaciones Científicas De Investigación
ILF has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to have anticancer, antimicrobial, and anti-inflammatory properties. ILF has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(3Z)-3-[(5-iodofuran-2-yl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IO4/c1-19-12-4-2-10(3-5-12)14-9-11(16(18)21-14)8-13-6-7-15(17)20-13/h2-9H,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHUHVRMDQPMTO-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)I)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)I)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(5-iodofuran-2-yl)methylidene]-5-(4-methoxyphenyl)furan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)

![1-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5124989.png)

![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)

![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)


![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)